DNP-DL-GLUTAMIC ACID DNP-DL-GLUTAMIC ACID
Brand Name: Vulcanchem
CAS No.: 1655-48-7
VCID: VC21206851
InChI: InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O
Molecular Formula: C11H11N3O8
Molecular Weight: 313.22 g/mol

DNP-DL-GLUTAMIC ACID

CAS No.: 1655-48-7

Cat. No.: VC21206851

Molecular Formula: C11H11N3O8

Molecular Weight: 313.22 g/mol

* For research use only. Not for human or veterinary use.

DNP-DL-GLUTAMIC ACID - 1655-48-7

Specification

CAS No. 1655-48-7
Molecular Formula C11H11N3O8
Molecular Weight 313.22 g/mol
IUPAC Name 2-(2,4-dinitroanilino)pentanedioic acid
Standard InChI InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)
Standard InChI Key NZBKHTRVUNPZEN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O

Introduction

Chemical Identity and Structure

DNP-DL-GLUTAMIC ACID, scientifically known as 2,4-Dinitrophenyl-DL-glutamic acid or N-(2,4-dinitrophenyl)-DL-glutamic acid, is characterized by a molecular formula of C11H11N3O8 and a molecular weight of 313.22 g/mol . The compound features a 2,4-dinitrophenyl group attached to glutamic acid, creating a distinctive chemical structure with specific reactivity patterns. This compound is also identified by CAS number 1655-48-7, which serves as its unique identifier in chemical databases and literature .

The structure can be described as 2-(2,4-dinitroanilino)pentanedioic acid, highlighting the presence of dinitro groups on the phenyl ring and the pentanedioic acid (glutamic acid) moiety . The compound has one undefined atom stereocenter, reflecting its DL (racemic) nature that contains both D and L enantiomers of glutamic acid .

Nomenclature and Alternative Names

DNP-DL-GLUTAMIC ACID is known by several synonyms in scientific literature, which is important for comprehensive literature searches and identification:

  • DNP-DL-GLUTAMIC ACID

  • Dinitrophenyl DL glutamic acid

  • 2,4-Dinitrophenyl-DL-glutamic acid

  • N-(2,4-dinitrophenyl)-DL-glutamic acid

  • 2-(2,4-dinitroanilino)glutaric acid

  • 2-(2,4-dinitroanilino)pentanedioic acid

  • N-2,4-DINITROPHENYL-DL-GLUTAMIC ACID

  • Glutamic acid, N-(2,4-dinitrophenyl)-

  • N-2-4-dnp-dl-glutamic acid crystalline

These multiple designations reflect both systematic naming conventions and common laboratory nomenclature used by researchers in different contexts.

Physical and Chemical Properties

Physical Properties

DNP-DL-GLUTAMIC ACID exhibits several distinctive physical properties that are crucial for handling, storage, and application in research settings:

PropertyValueSource
Physical StateCrystalline solid
Melting Point178°C
Boiling Point619.9±55.0°C (Predicted)
Density1.664±0.06 g/cm³ (Predicted)
Refractive Index1.673
Recommended Storage Temperature-20°C
Vapor Pressure3.16E-16 mmHg at 25°C

These physical parameters highlight the compound's stability at room temperature and its relatively high melting point, which is characteristic of amino acids with additional functional groups.

Molecular Properties

The molecular characteristics of DNP-DL-GLUTAMIC ACID influence its chemical behavior, solubility, and interactions with biological systems:

PropertyValueSource
Molecular Weight313.22 g/mol
XLogP31.6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count9
Rotatable Bond Count6
Topological Polar Surface Area178 Ų
Heavy Atom Count22
Complexity457

The relatively high number of hydrogen bond donors and acceptors, combined with a significant polar surface area, suggests that DNP-DL-GLUTAMIC ACID has moderate water solubility despite the presence of the hydrophobic dinitrophenyl group. The XLogP3 value of 1.6 indicates a balance between hydrophilic and hydrophobic properties .

Biochemical and Research Applications

DNP-DL-GLUTAMIC ACID has several important applications in biochemical research, though specific research findings are somewhat limited in the available literature:

Protein and Amino Acid Analysis

The distinctive chemical properties of the dinitrophenyl group make DNP-DL-GLUTAMIC ACID valuable in analytical chemistry, particularly for:

  • Visualization of amino acids in chromatographic separations

  • Endpoint determination in amino acid sequencing procedures

  • Spectrophotometric analysis due to the strong absorption of the dinitrophenyl group in the visible spectrum

Immunological Research

Related compounds such as DNP-D-GL (a DNP conjugate of a D-amino acid copolymer of glutamic acid and lysine) have been studied for their immunological effects. According to research published in Nature, DNP-D-GL functions as "a potent inducer of DNP-specific tolerance in vivo and in vitro" . While DNP-DL-GLUTAMIC ACID itself is distinct from DNP-D-GL, this research suggests potential immunological applications for DNP-conjugated glutamic acid compounds.

PackagingPurityPrice (USD)Updated
25 mg95.00%$569.992021-12-16
100 mg95.00%$577.272021-12-16
1 g95.00%$737.352021-12-16

These prices indicate that DNP-DL-GLUTAMIC ACID is a specialty chemical likely produced in limited quantities for specific research applications . The relatively small price difference between the 25 mg and 100 mg quantities suggests that most of the cost is associated with production and quality control rather than raw materials.

Chemical Reactivity and Stability

The chemical structure of DNP-DL-GLUTAMIC ACID suggests several potential reaction pathways:

Redox Reactions

The nitro groups in the dinitrophenyl moiety can undergo reduction reactions to form amino groups, especially under strong reducing conditions. This reactivity must be considered when designing experiments involving this compound.

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